molecular formula C18H15ClN2O3 B10762929 N-(4-chlorobenzoyl)-D-Tryptophan CAS No. 95672-29-0

N-(4-chlorobenzoyl)-D-Tryptophan

Cat. No.: B10762929
CAS No.: 95672-29-0
M. Wt: 342.8 g/mol
InChI Key: QJERBBQXOMUURJ-MRXNPFEDSA-N
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Description

N-(4-chlorobenzoyl)-D-Tryptophan: is a synthetic compound that combines the structural elements of 4-chlorobenzoyl and D-Tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzoyl)-D-Tryptophan typically involves the acylation of D-Tryptophan with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve D-Tryptophan in a suitable solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-chlorobenzoyl chloride to the mixture while stirring.
  • Allow the reaction to proceed at room temperature or slightly elevated temperatures.
  • After completion, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorobenzoyl)-D-Tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorobenzoyl)-D-Tryptophan is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential therapeutic properties.

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It can act as a probe to investigate the binding sites and mechanisms of various enzymes.

Medicine: this compound has potential applications in drug development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways.

Industry: In the materials science industry, this compound can be used to create functionalized materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-D-Tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The 4-chlorobenzoyl group may enhance the binding affinity and specificity of the compound towards its target. The D-Tryptophan moiety can interact with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

    N-(4-chlorobenzoyl)-L-Tryptophan: Similar structure but with the L-isomer of Tryptophan.

    N-(4-methylbenzoyl)-D-Tryptophan: Similar structure but with a methyl group instead of a chlorine atom.

    N-(4-fluorobenzoyl)-D-Tryptophan: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness: N-(4-chlorobenzoyl)-D-Tryptophan is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The D-isomer of Tryptophan also imparts distinct stereochemical properties, affecting the compound’s interaction with biological targets.

Properties

CAS No.

95672-29-0

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m1/s1

InChI Key

QJERBBQXOMUURJ-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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